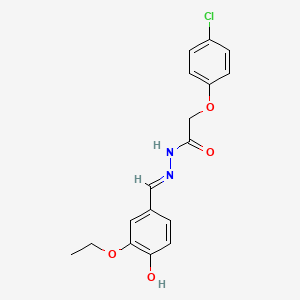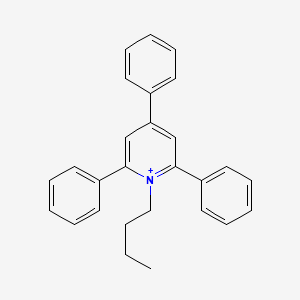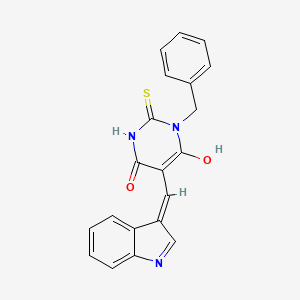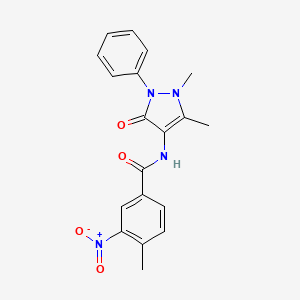
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that features multiple aromatic rings and a unique isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce methoxyphenyl groups.
Cyclization reactions: to form the isoindole core.
Naphthyl group incorporation: through Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: with precise control over reaction conditions.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the naphthyl ring.
Reduction: Reduction reactions could target the carbonyl groups within the isoindole structure.
Substitution: Aromatic substitution reactions can occur, especially on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action for 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Bis(4-methoxyphenyl)-2-(1-phenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-isoindole-1,3,8(2H)-trione: Lacks the methano bridge.
Uniqueness
The unique combination of methoxyphenyl, naphthyl, and isoindole structures in 5,6-Bis(4-methoxyphenyl)-2-(1-naphthyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C33H25NO5 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
8,9-bis(4-methoxyphenyl)-4-naphthalen-1-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C33H25NO5/c1-38-21-14-10-19(11-15-21)25-26(20-12-16-22(39-2)17-13-20)28-30-29(27(25)31(28)35)32(36)34(33(30)37)24-9-5-7-18-6-3-4-8-23(18)24/h3-17,27-30H,1-2H3 |
InChI-Schlüssel |
LWROOYHHQNMDFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3C4C(C2C3=O)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)


![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
